7-chloro-N-propylquinolin-4-amine
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Overview
Description
7-chloro-N-propylquinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-propylquinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 4-position with the propylamine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: A wide range of substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-propylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties. Additionally, its ability to interfere with cellular signaling pathways makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: A parent compound with similar biological activities.
4-aminoquinoline: Known for its antimalarial properties.
N-propylquinoline: Shares structural similarities but lacks the chlorine atom at the 7-position.
Uniqueness
7-chloro-N-propylquinolin-4-amine stands out due to its unique combination of the 7-chloro and N-propyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific applications .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
7-chloro-N-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13ClN2/c1-2-6-14-11-5-7-15-12-8-9(13)3-4-10(11)12/h3-5,7-8H,2,6H2,1H3,(H,14,15) |
InChI Key |
MDGLBILIYIVOHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
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